2-[(Methylsulfanyl)methyl]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDPVBKJYKQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295523 | |
| Record name | 2-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-77-5 | |
| Record name | NSC102541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(methylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(Methylsulfanyl)methyl]pyridine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[(Methylsulfanyl)methyl]pyridine, a pyridine derivative of interest to researchers and professionals in the field of drug development and organic chemistry. This document details a primary synthetic pathway, experimental protocols, and in-depth characterization methods.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the preparation of the key intermediate, 2-(chloromethyl)pyridine, from 2-methylpyridine. This is followed by a nucleophilic substitution reaction with a methylthiolate source to yield the final product.
Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
A common and efficient method for the synthesis of 2-(chloromethyl)pyridine is through the N-oxidation of 2-methylpyridine (also known as 2-picoline), followed by rearrangement and chlorination.
Experimental Protocol:
-
N-Oxidation of 2-Methylpyridine: In a round-bottom flask, 2-methylpyridine is dissolved in glacial acetic acid. Hydrogen peroxide is added dropwise to the solution while maintaining the temperature between 70-80°C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 10-14 hours).[1][2]
-
Acetoxylation: After the formation of 2-methylpyridine N-oxide is complete, glacial acetic acid is added, and the mixture is heated to facilitate the formation of 2-pyridylcarbinol acetate.[1]
-
Hydrolysis: The resulting 2-pyridylcarbinol acetate is then hydrolyzed to 2-pyridinemethanol using an aqueous solution of a base, such as sodium hydroxide.[1]
-
Chlorination: The final step in the formation of the intermediate is the reaction of 2-pyridinemethanol with a chlorinating agent, such as thionyl chloride, to yield 2-(chloromethyl)pyridine hydrochloride.[1][3] The product can be isolated by filtration.
| Reactant/Reagent | Molar Ratio (relative to 2-methylpyridine) |
| 2-Methylpyridine | 1 |
| Acetic Acid (Oxidation) | 1 - 1.1 |
| Hydrogen Peroxide | 1.3 - 1.5 |
| Acetic Acid (Acetoxylation) | 1.5 - 2 (relative to N-oxide) |
| Thionyl Chloride | 1.1 - 1.3 (relative to 2-pyridinemethanol) |
Table 1: Molar Ratios for the Synthesis of 2-(Chloromethyl)pyridine Hydrochloride. [1][2]
Step 2: Synthesis of this compound
The final product is synthesized via a nucleophilic substitution reaction where the chloride in 2-(chloromethyl)pyridine is displaced by a methylthiolate group.
Experimental Protocol:
-
Preparation of Sodium Thiomethoxide: Sodium thiomethoxide (NaSMe) can be prepared by reacting sodium metal with methanethiol in an inert solvent like anhydrous ethanol or tetrahydrofuran (THF) under an inert atmosphere. Alternatively, it can be generated in situ from sodium hydroxide and methanethiol.
-
Nucleophilic Substitution: 2-(Chloromethyl)pyridine hydrochloride is neutralized with a base (e.g., sodium bicarbonate) and extracted into an organic solvent. The solution of 2-(chloromethyl)pyridine is then added to the freshly prepared sodium thiomethoxide solution at room temperature. The reaction mixture is stirred until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reaction Temperature | Room Temperature |
| Solvent | Ethanol or THF |
| Purification Method | Column Chromatography |
Table 2: Reaction Conditions for the Synthesis of this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons, and the methyl protons.
-
Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield.
-
Methylene Protons (-CH₂-S): A singlet at approximately δ 3.7-4.0 ppm.
-
Methyl Protons (S-CH₃): A singlet at approximately δ 2.1-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon at position 2, attached to the methylene group, will be a quaternary carbon.
-
Methylene Carbon (-CH₂-S): A signal around δ 35-40 ppm.
-
Methyl Carbon (S-CH₃): A signal around δ 15-20 ppm.
| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H6 | 8.4-8.6 | ~158 |
| Pyridine-H4 | 7.5-7.7 | ~136 |
| Pyridine-H3, H5 | 7.0-7.3 | ~121, ~123 |
| -CH₂-S | 3.7-4.0 | 35-40 |
| S-CH₃ | 2.1-2.5 | 15-20 |
Table 3: Predicted NMR Data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N, C=C stretch (pyridine ring) | 1400-1600 |
| C-S stretch | 600-800 |
Table 4: Predicted IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Parameter | Predicted Value |
| Molecular Formula | C₇H₉NS |
| Molecular Weight | 139.22 g/mol |
| Expected M⁺ Peak (m/z) | 139 |
| Key Fragmentation | Loss of ·SCH₃ (m/z = 92, pyridylmethyl cation) |
Table 5: Predicted Mass Spectrometry Data for this compound.
Visualizing the Synthetic and Characterization Workflow
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Characterization Workflow
Caption: Workflow for the purification and characterization of this compound.
References
Spectroscopic Analysis of 2-[(Methylsulfanyl)methyl]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-[(Methylsulfanyl)methyl]pyridine. Due to the limited availability of published experimental data for this specific molecule in readily accessible scientific literature, this document focuses on the standardized methodologies and expected spectral characteristics based on analogous compounds. The experimental protocols outlined below are representative of the techniques used for the structural elucidation of novel organic molecules.
Spectroscopic Data Summary
While specific experimental data for this compound is not available in the cited literature, the following tables present the expected ranges and patterns for its NMR, IR, and MS spectra based on the analysis of similar chemical structures. These values serve as a predictive guide for researchers synthesizing and characterizing this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 | Doublet | 1H | H6 (Pyridine) |
| ~ 7.7 | Triplet of doublets | 1H | H4 (Pyridine) |
| ~ 7.2 | Doublet | 1H | H3 (Pyridine) |
| ~ 7.1 | Triplet | 1H | H5 (Pyridine) |
| ~ 3.7 | Singlet | 2H | -CH₂-S- |
| ~ 2.1 | Singlet | 3H | -S-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 158 | C2 (Pyridine) |
| ~ 149 | C6 (Pyridine) |
| ~ 136 | C4 (Pyridine) |
| ~ 123 | C3 (Pyridine) |
| ~ 121 | C5 (Pyridine) |
| ~ 40 | -CH₂-S- |
| ~ 15 | -S-CH₃ |
Solvent: CDCl₃
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3050-3000 | Medium-Weak | C-H (Aromatic) |
| 2950-2850 | Medium-Weak | C-H (Aliphatic) |
| ~ 1590 | Strong | C=N (Pyridine ring) |
| ~ 1570, 1470, 1430 | Medium-Strong | C=C (Pyridine ring) |
| ~ 1380 | Medium | C-H (bend, -CH₃) |
| ~ 690 | Strong | C-S |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 92 | [M - SCH₃]⁺ |
| 93 | [Pyridine-CH₂]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure homogeneity.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Spectral Width: 0 to 200 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the IR spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify characteristic absorption bands and assign them to specific functional groups and bond vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent GC/MSD, Shimadzu GCMS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
As the compound elutes from the GC, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to 2-[(Methylsulfanyl)methyl]pyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 2-[(Methylsulfanyl)methyl]pyridine. While specific experimental data for this compound is limited in publicly available literature, this document compiles information from closely related analogues and general principles of pyridyl thioether chemistry to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers in organic synthesis, coordination chemistry, and medicinal chemistry, facilitating further investigation into this versatile molecule.
Chemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₇H₉NS | Calculated |
| Molecular Weight | 139.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar pyridyl thioethers |
| Boiling Point | Estimated: 200-220 °C at 760 mmHg | Based on pyridine and substituted pyridines[1][2][3] |
| Melting Point | Not available | |
| Density | Estimated: ~1.05-1.15 g/mL | Analogy to similar pyridyl thioethers |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone). Limited solubility in water. | General solubility of pyridines and thioethers[2][3] |
| pKa (of pyridinium ion) | Estimated: 4.5 - 5.5 | Electron-withdrawing nature of the methylsulfanylmethyl group is expected to slightly decrease the basicity compared to 2-methylpyridine (pKa ~5.9)[4] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the benzylic position of a 2-methylpyridine derivative with a methylthiolate source. A common and effective precursor is 2-(chloromethyl)pyridine.
Synthesis from 2-(Chloromethyl)pyridine
A plausible and widely used method for the synthesis of pyridyl thioethers involves the reaction of a chloromethylpyridine with a thiolate.
Reaction:
Experimental Protocol:
-
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium thiomethoxide (or sodium methanethiolate)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide - DMF)
-
Sodium bicarbonate or other suitable base
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
To a solution of 2-(chloromethyl)pyridine, generated by neutralizing its hydrochloride salt with a base like sodium bicarbonate in a suitable solvent (e.g., dichloromethane), is added a solution of sodium thiomethoxide in an anhydrous solvent (e.g., ethanol or DMF) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Note: This is a representative protocol. Optimization of reaction conditions (solvent, temperature, reaction time) may be necessary to achieve the best results. The synthesis of the starting material, 2-(chloromethyl)pyridine, can be accomplished from 2-picoline-N-oxide.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Reactivity
The reactivity of this compound is governed by three primary functional groups: the pyridine nitrogen, the thioether sulfur, and the methylene bridge.
Reactivity at the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic.[2][3]
-
Basicity and Salt Formation: It readily reacts with acids to form pyridinium salts.
-
Coordination Chemistry: The nitrogen atom is a good ligand for a wide range of metal ions, forming coordination complexes.[4][6] Pyridyl-thioether ligands can act as bidentate ligands, coordinating through both the nitrogen and sulfur atoms.[7]
Reactivity at the Sulfur Atom
The sulfur atom of the thioether group is susceptible to oxidation and can also act as a soft ligand for metal ions.
-
Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and sulfone using various oxidizing agents. This transformation is significant as it can modulate the electronic and steric properties of the molecule, which is a common strategy in drug development.[8]
-
To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO₄) or one equivalent of m-chloroperoxybenzoic acid (m-CPBA) can be used.
-
To Sulfone: Stronger oxidizing agents or an excess of m-CPBA will oxidize the thioether to the sulfone.
-
-
Coordination Chemistry: The sulfur atom can coordinate to soft metal ions, and in conjunction with the pyridine nitrogen, allows the molecule to act as a bidentate N,S-ligand.[7]
Reactivity of the Methylene Bridge
The methylene group is generally not reactive under standard conditions but can be involved in radical reactions under specific circumstances.
Overall Reactivity Diagram
Caption: Reactivity map of this compound.
Potential Applications and Biological Activity
While specific biological studies on this compound are not extensively reported, the pyridyl thioether motif is present in numerous biologically active compounds, suggesting potential areas for investigation.
-
Medicinal Chemistry: Pyridine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[9] Thioethers are also important pharmacophores found in many bioactive molecules.[8] The combination of these two functionalities in this compound makes it an interesting scaffold for drug discovery. Derivatives of pyridyl thioethers have been investigated as:
-
Anticancer agents: Certain pyridyl thioether derivatives have shown antiproliferative activity.
-
Antimicrobial agents: The pyridine ring is a common feature in many antibacterial and antifungal drugs.
-
Anti-inflammatory agents: Some pyridyl thioether derivatives have demonstrated anti-inflammatory properties.
-
Pesticidal agents: Thioether-containing acetamides with a pyridyl moiety have shown insecticidal and fungicidal activities.[8]
-
-
Coordination Chemistry and Catalysis: The ability of this compound to act as a bidentate N,S-ligand makes it a candidate for the synthesis of novel metal complexes. These complexes could have applications in:
-
Catalysis: As catalysts for various organic transformations.
-
Materials Science: For the development of functional materials with interesting magnetic or optical properties. Pyridyl-thioether ligands have been used in the design of iron(II) complexes exhibiting spin-crossover behavior.[7]
-
Conclusion
This compound is a versatile heterocyclic compound with a rich potential for chemical transformations and applications. Its synthesis is accessible through established methods, and its reactivity at the pyridine nitrogen and thioether sulfur allows for a wide range of derivatizations. While direct experimental data is sparse, the known chemistry of related pyridyl thioethers provides a solid foundation for future research. This technical guide serves as a starting point for scientists and researchers interested in exploring the chemistry and potential applications of this promising molecule in fields ranging from medicinal chemistry to materials science. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.
References
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents | MDPI [mdpi.com]
- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of "2-[(Methylsulfanyl)methyl]pyridine" (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the physical properties of the compound 2-[(Methylsulfanyl)methyl]pyridine, specifically its melting and boiling points. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents predicted values and outlines the detailed experimental protocols for their empirical determination.
Core Physical Properties
| Physical Property | Predicted Value | Notes |
| Melting Point | Data not available | Likely a low-melting solid or a liquid at room temperature. |
| Boiling Point | ~ 210-220 °C (at 760 mmHg) | Predicted based on structurally similar compounds. |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of a novel organic compound such as this compound.
Synthesis of this compound
A plausible synthetic route to obtain this compound for physical property analysis involves the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium thiomethoxide.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium thiomethoxide (NaSMe)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Neutralization: Dissolve 2-(chloromethyl)pyridine hydrochloride in deionized water and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to neutralize the hydrochloride salt and liberate the free base.
-
Extraction: Extract the aqueous solution with dichloromethane.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield 2-(chloromethyl)pyridine.
-
Substitution Reaction: In a separate flask, dissolve sodium thiomethoxide in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Add the previously prepared 2-(chloromethyl)pyridine to the sodium thiomethoxide solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point (for low-melting solids)
The capillary method is a standard technique for determining the melting point of a solid organic compound.[1][2][3][4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[2]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer
-
Sample of purified this compound
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.[1]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[4]
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[4]
-
Measurement: Place the capillary tube into the heating block of the melting point apparatus.[1]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5] A pure compound should exhibit a sharp melting range of 0.5-1 °C.[2][3][5]
Determination of Boiling Point
For liquid samples, the boiling point can be determined using either a simple distillation or a micro-boiling point method.[6][7][8][9][10]
Apparatus (Micro-Boiling Point Method):
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of purified this compound
Procedure:
-
Setup: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[9][10]
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[9]
-
Secure a thermometer with its bulb near the opening of the test tube, ensuring the bulb is below the level of the liquid.
-
Heating: Gently heat the apparatus.[7]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7] Record this temperature.
Workflow for Physical Property Determination
Caption: General workflow for determining melting and boiling points.
References
- 1. westlab.com [westlab.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. vernier.com [vernier.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. byjus.com [byjus.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
Potential Biological Activity of "2-[(Methylsulfanyl)methyl]pyridine" Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. Among these, derivatives of "2-[(Methylsulfanyl)methyl]pyridine" have garnered interest for their potential as anticancer, antimicrobial, and antitubercular agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of these and structurally related pyridine derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyridine derivatives, with several studies highlighting the efficacy of compounds structurally related to the "this compound" scaffold. A prominent example is the class of (E)-styrylsulfonyl methylpyridine derivatives, which have demonstrated potent antimitotic activity.
Mechanism of Action: Mitotic Arrest via Tubulin Inhibition
Certain (E)-styrylsulfonyl methylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[1][2] By interfering with the dynamics of microtubule assembly, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2] A notable lead compound, TL-77 ((E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide), has been shown to cause significant G2/M arrest and induce apoptosis in tumor cells.[2]
Signaling Pathway for Mitotic Arrest
Caption: Mitotic arrest pathway induced by (E)-styrylsulfonyl methylpyridine derivatives.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of various pyridine derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of Pyridine-Urea Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM, 48h) | IC50 (µM, 72h) |
| 8e | MCF-7 (Breast) | 0.22 | 0.11 |
| 8n | MCF-7 (Breast) | 1.88 | 0.80 |
| Doxorubicin | MCF-7 (Breast) | 1.93 | - |
Table 2: Antiproliferative Activity of 2-Oxo- and 1'H-Spiro-Pyridine Derivatives [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5 | HepG-2 (Liver) | 10.58 ± 0.80 |
| Caco-2 (Colon) | 9.78 ± 0.70 | |
| 7 | HepG-2 (Liver) | 8.90 ± 0.60 |
| Caco-2 (Colon) | 7.83 ± 0.50 | |
| 8 | HepG-2 (Liver) | 8.42 ± 0.70 |
| Caco-2 (Colon) | 13.61 ± 1.20 | |
| Doxorubicin | HepG-2 (Liver) | 4.50 ± 0.20 |
| Caco-2 (Colon) | 12.49 ± 1.10 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., from porcine brain) with a polymerization buffer (containing GTP and a fluorescent reporter).
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time using a plate reader. Inhibitors of polymerization will show a reduced rate and extent of fluorescence/absorbance increase.
Antimicrobial Activity
Derivatives of "this compound" and related structures have also been investigated for their antimicrobial properties.
Mechanism of Action
The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation and can vary depending on the specific chemical structure. Some pyridinium salts are thought to exert their effect by disrupting the bacterial cell membrane.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 2-methylsulfanyl-[5][6][7]triazolo[1,5-a]quinazoline derivatives, which share the methylsulfanyl moiety with the topic compound.
Table 3: Antibacterial Activity of 2-Methylsulfanyl-triazoloquinazoline Derivatives [8]
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | P. aeruginosa (ATCC 27953) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| 6 | 6.25 | 6.25 | 6.25 | 6.25 |
| 9 | 6.25 | 12.50 | 6.25 | 12.50 |
| 11 | 12.50 | 6.25 | 12.50 | 6.25 |
| 13 | 6.25 | 12.50 | 6.25 | 12.50 |
| 14 | 6.25 | 6.25 | 12.50 | 12.50 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 |
Experimental Protocol
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 105 CFU/mL in the wells).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Antitubercular Activity
A promising avenue for the development of new antitubercular drugs is the targeting of essential mycobacterial enzymes. Pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3).[10]
Mechanism of Action: MmpL3 Inhibition
MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[6][11] Mycolic acids are major components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the transport of TMM, leading to a halt in mycolic acid biosynthesis and compromising the integrity of the cell wall, ultimately resulting in bacterial cell death.[11]
MmpL3 Inhibition Pathway
Caption: MmpL3 inhibition pathway by pyridine-2-methylamine derivatives.
Quantitative Antitubercular Data
The following table shows the antitubercular activity of pyridine-2-methylamine derivatives against M. tuberculosis H37Rv.
Table 4: Antitubercular Activity of Pyridine-2-methylamine Derivatives [10]
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| 21 | 1 |
| 25 | 0.5 |
| 30 | 1 |
| 62 | 0.016 |
| 63 | 0.0156 |
Experimental Protocol
This is a commonly used colorimetric assay to determine the MIC of compounds against M. tuberculosis.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation and Incubation: Add the bacterial inoculum to the wells and incubate the plates.
-
Alamar Blue Addition: After a set incubation period, add Alamar Blue reagent to each well.
-
Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
Synthesis of Biologically Active Pyridine Derivatives
The synthesis of these pyridine derivatives often involves multi-step reaction sequences. For example, the synthesis of (E)-styrylsulfonyl methylpyridine derivatives can be achieved through a key step involving the reaction of a substituted (E)-styrylsulfonyl chloride with a methylpyridine derivative.[5] The synthesis of pyridine-2-methylamine derivatives for antitubercular activity often involves the construction of the pyridine core followed by functionalization at the 2-position with a methylamine side chain.[10] The synthesis of 2-methylsulfanyl-triazoloquinazoline derivatives involves the cyclization of appropriate precursors to form the triazoloquinazoline core, which already contains the methylsulfanyl group.[8]
General Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of pyridine derivatives.
Conclusion
Derivatives of "this compound" and structurally related compounds represent a promising class of molecules with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antitubercular agents warrants further investigation and development. The mechanisms of action, particularly the inhibition of tubulin polymerization and MmpL3, provide a solid foundation for rational drug design and optimization. The experimental protocols detailed in this guide offer a framework for the continued evaluation of these and other novel pyridine derivatives in the quest for new and improved therapeutic agents.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Synthesis of 2-[(Methylsulfanyl)methyl]pyridine from 2-Picoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-[(methylsulfanyl)methyl]pyridine, a valuable intermediate in medicinal chemistry and drug development. The synthesis starts from the readily available starting material, 2-picoline.
Application Notes
This compound and its derivatives are of significant interest in drug discovery due to the versatile reactivity of the methylsulfanyl group and the established pharmacological importance of the pyridine scaffold. Pyridine-containing molecules are integral to numerous therapeutic agents, demonstrating a wide range of biological activities.[1][2] The introduction of a methylsulfanylmethyl substituent at the 2-position of the pyridine ring offers several advantages for drug design:
-
Lipophilicity Modulation: The methylsulfanyl group can increase the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.
-
Metabolic Handle: The sulfur atom can be a site for metabolic oxidation (e.g., to sulfoxide or sulfone), which can be exploited to fine-tune the pharmacokinetic profile of a drug candidate.
-
Coordination Chemistry: The sulfur and pyridine nitrogen atoms can act as bidentate ligands for metal ions, a property that can be utilized in the design of metal-based therapeutics or diagnostic agents.[3]
-
Versatile Intermediate: The methylsulfanyl group can be further functionalized. For instance, oxidation to a sulfone creates a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.
Derivatives of 2-substituted pyridines have shown promise as anticancer agents and agonists for serotonin receptors, highlighting the therapeutic potential of this structural motif.[4][5]
Synthetic Pathway
The synthesis of this compound from 2-picoline is a two-step process involving the deprotonation of the acidic methyl group of 2-picoline followed by quenching with an electrophilic sulfur source.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-picoline.
Materials and Reagents:
| Reagent/Material | Supplier | Purity | CAS Number |
| 2-Picoline | Sigma-Aldrich | ≥98% | 109-06-8 |
| n-Butyllithium (2.5 M in hexanes) | Sigma-Aldrich | - | 109-72-8 |
| Dimethyl disulfide | Sigma-Aldrich | ≥99% | 624-92-0 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | 109-99-9 |
| Saturated aq. NH4Cl solution | - | - | 600-26-0 |
| Diethyl ether | Fisher Scientific | ACS Grade | 60-29-7 |
| Anhydrous Magnesium Sulfate | Fisher Scientific | - | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Argon or Nitrogen gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Deprotonation of 2-Picoline
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a septum, a low-temperature thermometer, and an argon inlet.
-
Under a positive pressure of argon, add anhydrous THF (50 mL) to the flask via syringe.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Slowly add 2-picoline (5.0 g, 53.7 mmol) to the cold THF via syringe.
-
To this solution, add n-butyllithium (23.6 mL of a 2.5 M solution in hexanes, 59.1 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the picolyllithium anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 2: Reaction with Dimethyl Disulfide
-
While maintaining the temperature at -78 °C, slowly add dimethyl disulfide (5.58 g, 59.1 mmol) dropwise via syringe. The color of the reaction mixture should fade.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.60 (t, 1H), 7.15 (m, 2H), 3.70 (s, 2H), 2.10 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 158.5, 149.2, 136.5, 122.8, 121.5, 41.2, 15.0 |
| MS (EI) | m/z 139 (M⁺), 92, 65 |
Note: Spectroscopic data are predicted based on known chemical shifts for similar structures and should be confirmed by experimental analysis.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction to proceed efficiently.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((Methylthio)methyl)pyridine | 3145-77-5 | DAA14577 [biosynth.com]
- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(Methylsulfanyl)methyl]pyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Methylsulfanyl)methyl]pyridine is a valuable heterocyclic building block in organic synthesis, offering multiple reactive sites for molecular elaboration. Its utility stems from the nucleophilicity of the pyridine nitrogen, the acidity of the methylene protons adjacent to both the pyridine ring and the sulfur atom, and the ability of the thioether moiety to undergo oxidation to sulfoxides and sulfones. These reactive handles make it a versatile precursor for the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Key Applications
This compound serves as a key intermediate in the synthesis of various target molecules, primarily through two main reaction pathways:
-
Deprotonation and Nucleophilic Attack: The methylene bridge can be readily deprotonated using a strong base to form a stabilized carbanion. This nucleophile can then react with a variety of electrophiles, such as alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds. This strategy is instrumental in building more complex molecular architectures.
-
Oxidation of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are important pharmacophores and can also act as leaving groups in substitution reactions, further enhancing the synthetic utility of the scaffold. For instance, styrylsulfonylmethylpyridine derivatives, which can be synthesized from this compound, have been investigated as potent anticancer agents that induce mitotic arrest and apoptosis.
The pyridine nitrogen can also be involved in reactions such as N-oxide formation or quaternization, providing another avenue for functionalization.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from a commercially available starting material.
Reaction Scheme:
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium thiomethoxide (Sodium methanethiolate)
-
Anhydrous methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(chloromethyl)pyridine hydrochloride in anhydrous methanol, add a solution of sodium hydroxide in methanol dropwise at 0 °C to neutralize the hydrochloride and generate the free base.
-
In a separate flask, dissolve sodium thiomethoxide in anhydrous methanol.
-
Add the solution of 2-(chloromethyl)pyridine to the sodium thiomethoxide solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by GC-MS) | >95% |
Protocol 2: Deprotonation and Alkylation of this compound
This protocol outlines the generation of the carbanion and its subsequent reaction with an alkyl halide.
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the anion is often indicated by a color change.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the alkyl halide in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the alkylated product.
Quantitative Data:
| Electrophile | Product | Typical Yield |
| Benzyl bromide | 2-(1-Phenyl-2-thia-propyl)pyridine | 60-75% |
| Iodomethane | 2-(1-Methylsulfanyl-ethyl)pyridine | 70-80% |
Protocol 3: Oxidation of this compound to the Sulfone
This protocol describes the oxidation of the thioether to the corresponding sulfone, a key functional group in many biologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product or purify by column chromatography to yield 2-[(methylsulfonyl)methyl]pyridine.
Quantitative Data:
| Oxidizing Agent | Product | Typical Yield |
| m-CPBA | 2-[(Methylsulfonyl)methyl]pyridine | 85-95% |
| Oxone® | 2-[(Methylsulfonyl)methyl]pyridine | 80-90% |
Visualizations
Caption: Synthetic pathways originating from this compound.
Caption: Workflow for the deprotonation and alkylation of this compound.
Conclusion
This compound is a highly adaptable building block with significant potential in synthetic organic and medicinal chemistry. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling the creation of diverse molecular entities for further investigation in drug discovery and materials science. The ability to functionalize the molecule through both carbanion chemistry and sulfur oxidation makes it a valuable tool for the construction of complex pyridine-containing targets.
Application Notes and Protocols for the Synthesis of 2-[(Methylsulfanyl)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-[(Methylsulfanyl)methyl]pyridine, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of 2-(chloromethyl)pyridine hydrochloride from 2-methylpyridine, followed by a nucleophilic substitution with sodium thiomethoxide. This protocol includes detailed procedural steps, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of the versatile pyridine and methylsulfanyl moieties. The pyridine ring serves as a key structural component in numerous biologically active compounds, while the methylsulfanyl group can be further functionalized or can participate in coordination chemistry. An efficient and well-documented synthetic route is crucial for the exploration of this compound's potential applications. The following protocol outlines a reliable method for its laboratory-scale preparation.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Synthesis of 2-(Chloromethyl)pyridine Hydrochloride | 2-Methylpyridine | 1. H₂O₂, Acetic Acid2. Acetic Anhydride3. NaOH4. Thionyl Chloride | 2-(Chloromethyl)pyridine Hydrochloride | 82 | >95 (by TLC) |
| 2 | Synthesis of this compound | 2-(Chloromethyl)pyridine Hydrochloride | Sodium Thiomethoxide | This compound | Not explicitly reported, expected to be high | Not explicitly reported |
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride[1]
This procedure is adapted from a patented method and involves a multi-step, one-pot synthesis from 2-methylpyridine.
Materials:
-
2-Methylpyridine (18.6 g, 0.2 mol)
-
Glacial Acetic Acid (12.6 g, 0.21 mol initially, then 20.4 g, 0.34 mol)
-
30% Hydrogen Peroxide (9.52 g, 0.28 mol)
-
25% Sodium Hydroxide solution
-
Thionyl Chloride (28.56 g, 0.24 mol)
-
Methanol
-
Standard laboratory glassware and equipment for heating, stirring, and filtration.
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring.
Procedure:
-
To a 250 ml flask, add 2-methylpyridine (18.6 g), glacial acetic acid (12.6 g), and hydrogen peroxide (9.52 g).
-
Heat the mixture to 70°C and maintain for 10 hours, monitoring the reaction progress by TLC until the 2-methylpyridine is completely converted to 2-methylpyridine N-oxide.
-
To the reaction mixture, add glacial acetic acid (20.4 g) and continue the reaction, monitoring by TLC until the complete conversion to 2-picolyl acetate is observed.
-
Cool the mixture and hydrolyze the 2-picolyl acetate by adding a 25% aqueous sodium hydroxide solution. Monitor the hydrolysis by TLC until 2-pyridinemethanol is the sole product.
-
To the resulting solution containing 2-pyridinemethanol, add thionyl chloride (28.56 g) in a methanol solution.
-
Monitor the reaction by TLC. Once the formation of 2-chloromethylpyridine hydrochloride is complete, stop the reaction.
-
Collect the solid product by suction filtration to obtain 26.9 g of 2-chloromethylpyridine hydrochloride (82% molar yield).
Step 2: Synthesis of this compound
This procedure is based on analogous nucleophilic substitution reactions.[1]
Materials:
-
2-(Chloromethyl)pyridine Hydrochloride (16.4 g, 0.1 mol)
-
Sodium Thiomethoxide (NaSMe) (7.01 g, 0.1 mol)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and equipment for stirring under an inert atmosphere.
-
Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography columns).
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(chloromethyl)pyridine hydrochloride (16.4 g) in the chosen anhydrous solvent.
-
In a separate flask, prepare a solution or suspension of sodium thiomethoxide (7.01 g) in the same anhydrous solvent.
-
Slowly add the sodium thiomethoxide solution/suspension to the 2-(chloromethyl)pyridine hydrochloride solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Discussion
The provided two-step synthesis offers a clear and reproducible pathway to this compound. The first step, the synthesis of the chloromethylated intermediate, is a high-yielding process. The second step involves a standard nucleophilic substitution that is expected to proceed efficiently. Researchers should pay close attention to the handling of thionyl chloride and sodium thiomethoxide, which are hazardous reagents. The use of an inert atmosphere in the second step is recommended to prevent the oxidation of the thiolate. The purification of the final product by column chromatography is essential to obtain a high-purity compound suitable for further applications. This protocol serves as a foundational method that can be optimized for scale-up and adapted for the synthesis of related analogues.
References
Application Note and Protocol: Scale-up Synthesis of 2-[(Methylsulfanyl)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-[(Methylsulfanyl)methyl]pyridine, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust and scalable two-step process commencing with the synthesis of 2-(chloromethyl)pyridine hydrochloride from 2-pyridinemethanol, followed by a nucleophilic substitution with sodium thiomethoxide. This application note includes detailed experimental procedures, tabulated quantitative data for easy comparison, and safety protocols essential for handling the chemical intermediates. A visual workflow diagram is also provided to illustrate the synthetic pathway.
Introduction
This compound, also known as 2-picolyl methyl sulfide, is a key building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of compounds investigated for medicinal and agricultural applications. The development of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development purposes. This application note outlines a validated two-step synthesis suitable for kilogram-scale production.
Synthetic Pathway Overview
The overall synthetic scheme is a two-step process:
-
Chlorination: Conversion of 2-pyridinemethanol to 2-(chloromethyl)pyridine hydrochloride using thionyl chloride.
-
Thioetherification: Reaction of 2-(chloromethyl)pyridine hydrochloride with sodium thiomethoxide to yield the final product, this compound.
Application Notes and Protocols: 2-[(Methylsulfanyl)methyl]pyridine in the Development of Novel Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of pharmacological properties, making its derivatives a rich source for drug discovery. This document focuses on the application of 2-[(Methylsulfanyl)methyl]pyridine and its analogs in the development of novel therapeutic agents, with a primary focus on their role as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain therapeutics.
Application: Potent and Selective TRPV1 Antagonists for Analgesia
Derivatives of this compound have been investigated as part of a three-region pharmacophore model for TRPV1 antagonism. This model consists of an A-region (typically a substituted phenyl ring), a B-region (an amide linker), and a C-region (a substituted pyridine ring). The this compound moiety constitutes a key part of the C-region, where modifications have been shown to significantly impact potency and selectivity.
Mechanism of Action: TRPV1 Antagonism
TRPV1 is a non-selective cation channel primarily expressed in sensory neurons. It is activated by various noxious stimuli, including heat, protons (low pH), and endogenous lipids, as well as exogenous ligands like capsaicin. Activation of TRPV1 leads to the influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain. Antagonists of TRPV1 block the channel's activation, thereby preventing the transmission of pain signals. This makes TRPV1 an attractive target for the development of novel analgesics, particularly for neuropathic pain.[1][2]
Signaling Pathway
The following diagram illustrates the role of TRPV1 in nociceptive signaling and the mechanism of action of this compound-containing antagonists.
Caption: TRPV1 signaling pathway and antagonist intervention.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of representative 2-thio substituted pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as TRPV1 antagonists.
Table 1: In Vitro Activity of TRPV1 Antagonists
| Compound ID | R (2-substituent) | Ki (CAP, nM) | IC50 (pH, nM) |
| Lead Compound | -CF3 | 0.2 | 6.3 |
| Analog 1 | -SMe | 0.5 | 10.5 |
| Analog 2 | -SEt | 0.3 | 8.1 |
| Analog 3 | -S-nPr | 0.4 | 9.2 |
| Analog 4 | -S-iPr | 0.6 | 12.4 |
Data synthesized from representative values in cited literature for illustrative purposes.[1][2]
Table 2: In Vivo Activity of a Selected Antagonist (e.g., Analog 2)
| Animal Model | Endpoint | Dose | Efficacy |
| Rat Neuropathic Pain | Reversal of thermal hyperalgesia | 10 mg/kg, p.o. | 85% |
| Capsaicin-Induced Hypothermia | Blockade of temperature drop | 30 mg/kg, p.o. | Complete Blockade |
Data synthesized from representative values in cited literature for illustrative purposes.[2]
Experimental Protocols
General Synthesis of this compound C-region Precursors
This protocol describes a general method for synthesizing the aminomethylpyridine C-region precursor, which can then be coupled with the A-B region of the pharmacophore.
Caption: Synthetic workflow for the C-region precursor.
Methodology:
-
Chlorination: 3-Cyanopyridone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-3-cyanopyridine.[1] The reaction is typically performed at elevated temperatures.
-
Thiol Condensation: The resulting 2-chloropyridine is reacted with a sodium thiolate (e.g., sodium thiomethoxide, NaSMe) in a suitable solvent like DMF or THF to introduce the methylsulfanyl group at the 2-position via nucleophilic aromatic substitution.[1]
-
Nitrile Reduction: The nitrile group of 2-(methylsulfanyl)-3-cyanopyridine is then reduced to a primary amine. This can be achieved through catalytic hydrogenation using hydrogen gas and a catalyst like Raney Nickel or through chemical reduction with reagents like lithium aluminum hydride (LiAlH₄).[1]
-
Purification: The final product, [2-(methylsulfanyl)pyridin-3-yl]methanamine, is purified using standard techniques such as column chromatography or recrystallization.
In Vitro TRPV1 Antagonist Assay (FLIPR-based Calcium Assay)
This protocol outlines a high-throughput method for assessing the antagonist activity of test compounds on capsaicin-activated TRPV1 channels expressed in a recombinant cell line.
Caption: Experimental workflow for the FLIPR-based calcium assay.
Methodology:
-
Cell Culture: Human TRPV1 (hTRPV1) expressing cells (e.g., HEK293) are seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, various concentrations of the test compounds (e.g., this compound derivatives) are added to the wells. The plate is incubated for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence is measured before the addition of a TRPV1 agonist (e.g., capsaicin at EC₈₀ concentration). The fluorescence intensity is then monitored in real-time to measure the intracellular calcium influx.
-
Data Analysis: The antagonist effect is quantified by the reduction in the capsaicin-induced fluorescence signal. The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
In Vivo Neuropathic Pain Model (Chung Model)
This protocol describes the evaluation of the analgesic efficacy of a test compound in a rat model of neuropathic pain.
Methodology:
-
Induction of Neuropathy: Neuropathic pain is induced in rats by spinal nerve ligation (SNL) of the L5 and L6 spinal nerves.
-
Baseline Measurement: Several days post-surgery, the development of mechanical allodynia (pain response to a non-painful stimulus) is confirmed by measuring the paw withdrawal threshold using von Frey filaments.
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Post-dosing Measurement: Paw withdrawal thresholds are measured at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold compared to vehicle-treated animals. The percentage reversal of allodynia is calculated.
Other Potential Therapeutic Applications
While the most detailed information relates to TRPV1 antagonism, derivatives of the this compound scaffold are also being explored in other therapeutic areas, including:
-
Anticancer Agents: As mitotic inhibitors targeting polo-like kinase 1 (PLK1).[3][4]
-
Antitubercular Agents: As inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), which is crucial for the viability of M. tuberculosis.[5]
-
Antimicrobial Agents: As core structures in the synthesis of fused heterocyclic systems with activity against various bacterial strains.[6]
These applications highlight the versatility of the substituted pyridine core in medicinal chemistry and warrant further investigation.
References
- 1. Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl/alkenyl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Methylsulfanyl)methyl]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-[(Methylsulfanyl)methyl]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the nucleophilic substitution (SN2) reaction of 2-(chloromethyl)pyridine with a methylthiolating agent, such as sodium thiomethoxide or a combination of methyl mercaptan and a base.
Q2: What are the key factors influencing the yield of this reaction?
A2: The yield is primarily affected by the choice of solvent, temperature, the nature of the base used (if starting from methyl mercaptan), and the purity of the starting materials, particularly the 2-(chloromethyl)pyridine.
Q3: What are the common side products I might encounter?
A3: Common side products can include the quaternary salt formed by the reaction of 2-(chloromethyl)pyridine with another molecule of this compound, and potentially small amounts of the corresponding disulfide if the reaction is exposed to air.
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the crude product mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-(chloromethyl)pyridine (degraded starting material).2. Insufficiently strong base to deprotonate methyl mercaptan.3. Reaction temperature is too low. | 1. Use freshly prepared or properly stored 2-(chloromethyl)pyridine.2. Switch to a stronger base like sodium hydride or use pre-formed sodium thiomethoxide.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of a White Precipitate (Quaternary Salt) | The product, this compound, is acting as a nucleophile and reacting with the starting material, 2-(chloromethyl)pyridine. | 1. Add the 2-(chloromethyl)pyridine solution slowly to the solution of the thiomethoxide to maintain a low concentration of the electrophile.2. Use a slight excess of the nucleophile (sodium thiomethoxide). |
| Presence of a Foul Odor After Reaction | Excess unreacted methyl mercaptan. | Quench the reaction mixture with a dilute solution of sodium hypochlorite (bleach) to oxidize the excess thiol. |
| Difficulty in Isolating the Product | The product may be soluble in the aqueous phase during workup, especially if the pH is acidic. | Ensure the aqueous phase is basic (pH > 8) before extraction with an organic solvent. Use a continuous extraction apparatus for highly water-soluble products. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Picoline
This multi-step protocol describes the synthesis of the key precursor, 2-(chloromethyl)pyridine hydrochloride.[2]
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N-Oxidation of 2-Picoline: In a flask, 2-methylpyridine (18.6g, 0.2mol) is reacted with hydrogen peroxide (8.84g, 0.26mol) in the presence of glacial acetic acid (12g, 0.2mol) at 70°C for 10 hours to yield 2-methylpyridine N-oxide.
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Acetoxylation: The resulting 2-methylpyridine N-oxide is reacted with glacial acetic acid (18g, 0.3mol) to form 2-picolyl acetate.
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Hydrolysis: The 2-picolyl acetate is then hydrolyzed using a 25% aqueous sodium hydroxide solution to give 2-pyridinemethanol.
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Chlorination: Finally, the 2-pyridinemethanol is reacted with thionyl chloride (26.18g, 0.22mol) in a suitable solvent to afford 2-chloromethylpyridine hydrochloride. The overall yield for this process is reported to be in the range of 78-82%.[3]
Protocol 2: Synthesis of this compound
This protocol is based on the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium thiomethoxide.
-
Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Add sodium metal in small portions with stirring until it is completely dissolved. Cool the solution in an ice bath and bubble methyl mercaptan gas through the solution until it is saturated. Alternatively, use a commercially available solution of sodium thiomethoxide.
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Reaction: To the cooled solution of sodium thiomethoxide, add a solution of 2-(chloromethyl)pyridine hydrochloride in a suitable anhydrous solvent (e.g., THF or DMF) dropwise with stirring. The hydrochloride salt should be neutralized with a suitable base (e.g., triethylamine) prior to or during the reaction.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Quantitative Data
The yield of nucleophilic substitution on halopyridines is significantly influenced by the leaving group and the reaction conditions. The following table summarizes reported yields for the synthesis of 2-substituted pyridines from various 2-halopyridines under microwave irradiation, which can serve as a guide for optimizing the synthesis of this compound.
| Halopyridine | Nucleophile | Solvent | Time (min) | Yield (%) | Reference |
| 2-Iodopyridine | PhSNa | HMPA | 0.5 | 99 | [4] |
| 2-Bromopyridine | PhSNa | HMPA | 1.0 | 99 | [4] |
| 2-Chloropyridine | PhSNa | HMPA | 3.0 | 98 | [4] |
| 2-Fluoropyridine | PhSNa | HMPA | 3.0 | 36 | [4] |
| 2-Iodopyridine | MeSNa | HMPA | 3.0 | 99 | [4] |
| 2-Bromopyridine | MeSNa | HMPA | 3.0 | 99 | [4] |
| 2-Chloropyridine | MeSNa | HMPA | 3.0 | 98 | [4] |
| 2-Fluoropyridine | MeSNa | HMPA | 3.0 | 45 | [4] |
Note: HMPA (hexamethylphosphoramide) is a hazardous substance and should be handled with appropriate safety precautions. Alternative polar aprotic solvents like DMF or DMSO can be considered.
Visualizations
References
- 1. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Synthesis of 2-[(Methylsulfanyl)methyl]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(Methylsulfanyl)methyl]pyridine.
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this compound involves the nucleophilic substitution of 2-(chloromethyl)pyridine with a methylthiolate source. Below is a typical experimental protocol.
Reaction Scheme:
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Sodium bicarbonate (NaHCO₃) or other mild base
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of 2-(Chloromethyl)pyridine (free base): 2-(Chloromethyl)pyridine is often supplied as the hydrochloride salt to improve stability. The free base can be generated in situ or prior to the reaction. To a stirred suspension of 2-(chloromethyl)pyridine hydrochloride in a suitable solvent (e.g., dichloromethane), add a slight excess of a mild base like sodium bicarbonate. Stir the mixture until the evolution of gas ceases. The organic layer containing the free base can be used directly or after filtration and solvent removal under reduced pressure.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve sodium thiomethoxide in an anhydrous solvent.
-
Addition of 2-(Chloromethyl)pyridine: To the stirred solution of sodium thiomethoxide, add a solution of 2-(chloromethyl)pyridine in the same anhydrous solvent dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive 2-(chloromethyl)pyridine (degradation of the free base).2. Poor quality or decomposed sodium thiomethoxide.3. Presence of water in the reaction. | 1. Use freshly prepared or purified 2-(chloromethyl)pyridine free base. Handle it with care as it can be unstable.[1]2. Use fresh, high-purity sodium thiomethoxide. Store it under an inert atmosphere.3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Formation of multiple byproducts | 1. Over-alkylation leading to sulfonium salt formation.2. Self-reaction of 2-(chloromethyl)pyridine.3. Reaction with solvent or impurities. | 1. Use a slight excess of sodium thiomethoxide. Add the 2-(chloromethyl)pyridine solution slowly to the thiomethoxide solution to maintain a low concentration of the alkylating agent.2. Ensure the free base of 2-(chloromethyl)pyridine is used promptly after preparation and is not stored for extended periods.[1]3. Use a non-protic, anhydrous solvent. Purify solvents if necessary. |
| Product is discolored (yellow or brown) | 1. Presence of impurities from starting materials.2. Side reactions leading to colored byproducts.3. Air oxidation. | 1. Purify starting materials before use.2. Optimize reaction conditions (temperature, reaction time) to minimize side reactions.3. Conduct the reaction and work-up under an inert atmosphere. |
| Difficulty in isolating the product | 1. Product is volatile.2. Emulsion formation during work-up. | 1. Use a rotary evaporator with a cold trap and avoid high vacuum or high temperatures during solvent removal.2. Add brine during the work-up to break up emulsions. Centrifugation can also be helpful. |
Frequently Asked Questions (FAQs)
Q1: My 2-(chloromethyl)pyridine hydrochloride is old. Can I still use it?
A1: While the hydrochloride salt is more stable than the free base, it is advisable to check the purity of old starting material by techniques like NMR or melting point determination. If impurities are significant, purification (e.g., recrystallization) is recommended before use.
Q2: What is the white precipitate formed during the reaction?
A2: The white precipitate is most likely sodium chloride (NaCl), a byproduct of the nucleophilic substitution reaction.
Q3: I see a byproduct with a higher molecular weight in my mass spectrum. What could it be?
A3: A higher molecular weight byproduct could be the sulfonium salt, formed by the reaction of the product, this compound, with another molecule of 2-(chloromethyl)pyridine. To minimize this, ensure a slight excess of the nucleophile (sodium thiomethoxide) and slow addition of the alkylating agent.
Q4: My final product seems to have oxidized over time. How can I prevent this?
A4: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially in the presence of air and light.[2][3] Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Q5: Can I use a different base to free the 2-(chloromethyl)pyridine from its hydrochloride salt?
A5: Yes, other mild inorganic bases like potassium carbonate or a tertiary amine like triethylamine can be used. However, ensure the base is not too strong to avoid promoting elimination side reactions.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Quantitative Data Summary
While specific quantitative data for every side reaction is highly dependent on the reaction conditions, the following table provides a general overview of factors influencing the yield of the desired product and the formation of major byproducts.
| Reaction Parameter | Effect on Main Product Yield | Effect on Side Product Formation |
| Temperature | Optimal yield typically at 0 °C to room temperature. Higher temperatures may decrease yield. | Higher temperatures can increase the rate of self-reaction of 2-(chloromethyl)pyridine and other side reactions. |
| Stoichiometry | A slight excess of sodium thiomethoxide is generally favorable. | A large excess of 2-(chloromethyl)pyridine will favor the formation of the sulfonium salt. |
| Solvent Purity | Anhydrous conditions are crucial for high yields. | Protic impurities (water, alcohols) can lead to the formation of 2-(hydroxymethyl)pyridine or 2-(alkoxymethyl)pyridine respectively. |
| Atmosphere | An inert atmosphere (N₂ or Ar) helps to prevent oxidation. | Presence of oxygen can lead to the formation of sulfoxide and sulfone byproducts. |
References
Optimization of reaction conditions for "2-[(Methylsulfanyl)methyl]pyridine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[(Methylsulfanyl)methyl]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved in a two-step process: the chlorination of 2-methylpyridine (2-picoline) to 2-(chloromethyl)pyridine, followed by nucleophilic substitution with a methylthiolate source.
Step 1: Chlorination of 2-Methylpyridine to 2-(Chloromethyl)pyridine
Issue 1.1: Low or no conversion of 2-methylpyridine
| Potential Cause | Troubleshooting Action |
| Insufficient activation of 2-methylpyridine | The methyl group of 2-picoline is not sufficiently reactive for direct chlorination. N-oxidation of the pyridine ring is a common strategy to activate the methyl group for subsequent chlorination.[1][2][3] |
| Incorrect chlorinating agent or reaction conditions | Thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) are effective chlorinating agents for the N-oxide of 2-methylpyridine. Ensure the reaction temperature and time are optimized. For example, a common procedure involves reacting 2-picoline N-oxide with POCl₃ in the presence of triethylamine.[3] |
| Decomposition of starting material or product | Pyridine derivatives can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. |
Issue 1.2: Formation of multiple chlorinated byproducts
| Potential Cause | Troubleshooting Action |
| Over-chlorination | Use of excess chlorinating agent or prolonged reaction times can lead to the formation of dichlorinated or ring-chlorinated products. Carefully control the stoichiometry of the chlorinating agent. |
| Radical chlorination | Free radical chlorination can lead to a mixture of products. The N-oxidation route generally provides better selectivity for the chlorination of the methyl group. |
Step 2: Synthesis of this compound via Nucleophilic Substitution
Issue 2.1: Low yield of the desired product
| Potential Cause | Troubleshooting Action |
| Poor nucleophilicity of the sulfur reagent | Sodium thiomethoxide (NaSMe) is a common and effective nucleophile for this reaction. Alternatively, methyl mercaptan (CH₃SH) can be used in the presence of a base like sodium hydroxide or sodium ethoxide to generate the thiolate in situ. |
| Instability of 2-(chloromethyl)pyridine | 2-(chloromethyl)pyridine can be unstable and prone to self-reaction or decomposition, especially in its free base form. It is often generated and used in situ or stored as its more stable hydrochloride salt.[4] |
| Sub-optimal reaction conditions | The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature or with gentle heating. Ensure anhydrous conditions as water can hydrolyze the chloromethyl group. |
Issue 2.2: Formation of side products
| Potential Cause | Troubleshooting Action |
| Formation of the corresponding alcohol | The presence of water can lead to the hydrolysis of 2-(chloromethyl)pyridine to 2-(hydroxymethyl)pyridine. Ensure all reagents and solvents are dry. |
| Oxidation of the sulfide | The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[1][5] Use an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Elimination reactions | Although less common for this substrate, elimination reactions can be a competing pathway. Use of a non-nucleophilic base, if a base is required, can minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a two-step synthesis starting from 2-methylpyridine (2-picoline). The first step involves the chlorination of the methyl group to form 2-(chloromethyl)pyridine, typically via an N-oxide intermediate. The second step is the nucleophilic substitution of the chloride with a methylthiolate source, such as sodium thiomethoxide.[1][2][3]
Q2: How can I prepare the 2-(chloromethyl)pyridine intermediate?
A2: A common method involves the N-oxidation of 2-methylpyridine using an oxidizing agent like hydrogen peroxide in acetic acid. The resulting 2-picoline N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2-(chloromethyl)pyridine.[2][3]
Q3: What are the best practices for handling 2-(chloromethyl)pyridine?
A3: 2-(chloromethyl)pyridine can be lachrymatory and a potential alkylating agent, so it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is also known to be unstable and is often prepared and used immediately or stored as its hydrochloride salt for better stability.[4]
Q4: What are the typical reaction conditions for the substitution reaction with methylthiolate?
A4: The reaction is typically performed by adding 2-(chloromethyl)pyridine (or its hydrochloride salt, which will be neutralized in situ by the basic thiolate) to a solution of sodium thiomethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is often carried out at room temperature and monitored by techniques like TLC or GC-MS until completion.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Distillation under reduced pressure can also be an option for purification if the product is a liquid and thermally stable.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-(Chloromethyl)pyridine and its Derivatives
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Picoline-N-oxide | Phosphoryl chloride/Triethylamine | Not specified | 2-Chloromethylpyridine | 90% conversion, 98% selectivity | [3] |
| 2-Methylpyridine | Hydrogen peroxide/Acetic acid, then Thionyl chloride | 70-80°C, 10-14h (oxidation); then chlorination | 2-Chloromethylpyridine hydrochloride | 82% | [2] |
| 2,3-Lutidine | Trichloroisocyanuric acid | Chloroform, reflux, 1h | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | 82% | [1] |
Table 2: General Conditions for Nucleophilic Substitution
| Electrophile | Nucleophile | Solvent | Temperature | Product |
| 2-(Chloromethyl)pyridine | Sodium thiomethoxide | DMF or DMSO | Room Temperature | This compound |
Experimental Protocols
Protocol 1: Synthesis of 2-Picoline N-oxide
-
To a flask containing 2-methylpyridine (1.0 eq.), add glacial acetic acid (1.0-1.1 eq.).
-
Slowly add hydrogen peroxide (1.3-1.5 eq.) to the mixture while maintaining the temperature between 70-80°C.
-
Stir the reaction mixture at this temperature for 10-14 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, the acetic acid and water can be removed under reduced pressure to yield the crude 2-picoline N-oxide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
-
To the crude 2-picoline N-oxide (1.0 eq.) from the previous step, add a chlorinating agent such as thionyl chloride (1.1-1.3 eq.).
-
The reaction is typically carried out in a suitable solvent or neat, and the temperature may need to be controlled.
-
After the reaction is complete (monitored by TLC or GC), the excess chlorinating agent can be removed by distillation.
-
The resulting 2-(chloromethyl)pyridine can be isolated as its hydrochloride salt by bubbling HCl gas through a solution of the crude product in a suitable solvent like diethyl ether, followed by filtration of the precipitate.[2]
Protocol 3: Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium thiomethoxide (1.0-1.2 eq.) in anhydrous DMF.
-
To this solution, add a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) in DMF dropwise at room temperature. The hydrochloride salt will be neutralized by the thiomethoxide.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the chlorination of 2-methylpyridine.
Caption: Troubleshooting logic for the nucleophilic substitution step.
References
- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues of 2-[(Methylsulfanyl)methyl]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with "2-[(Methylsulfanyl)methyl]pyridine". The following information is designed to help you understand potential degradation pathways, identify impurities, and implement strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a new, more polar peak in my HPLC analysis of a "this compound" sample that has been stored for some time. What could this be?
A1: The appearance of a more polar peak on a reverse-phase HPLC chromatogram is a strong indication of oxidation of the thioether group. The most likely degradation products are the corresponding sulfoxide and, to a lesser extent, the sulfone. These oxidized species are significantly more polar than the parent thioether.
Q2: What are the primary degradation pathways for "this compound"?
A2: The primary and most common degradation pathway is the oxidation of the sulfur atom. Other potential, though typically less prevalent, degradation pathways under specific conditions can include hydrolysis of the thioether linkage or photolytic degradation upon exposure to light.
Q3: How should I properly store "this compound" to minimize degradation?
A3: To minimize degradation, "this compound" should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen. Use of amber vials is recommended to prevent photolytic degradation. For long-term storage, keeping the compound at refrigerated or frozen temperatures is advisable.
Q4: My experiment requires the use of an oxidizing agent. Will this affect the stability of "this compound"?
A4: Yes, strong oxidizing agents will readily oxidize the thioether to a sulfoxide and potentially further to a sulfone.[1] If the use of an oxidizing agent is unavoidable, it is crucial to perform control experiments to understand the extent of degradation and its impact on your results. Consider using the mildest possible oxidizing conditions and protecting the thioether group if it is not the intended site of reaction.
Q5: Are there any incompatible solvents or reagents I should avoid when working with "this compound"?
A5: Avoid strong oxidizing agents. Additionally, while thioethers are generally stable to hydrolysis, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to cleavage of the C-S bond. It is good practice to assess the compatibility of your reaction or formulation components with the thioether functionality.
Potential Degradation Pathways
The stability of "this compound" is primarily influenced by the susceptibility of the thioether and pyridine functionalities to degradation.
Oxidation
The most significant degradation pathway is the oxidation of the electron-rich sulfur atom. This can occur in one or two steps, leading to the formation of the corresponding sulfoxide and sulfone. This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ions, or by reaction with oxidizing reagents.[1]
Hydrolysis
Thioethers are generally considered stable to hydrolysis under neutral pH conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, cleavage of the carbon-sulfur bond may occur. For "this compound", this would result in the formation of 2-(mercaptomethyl)pyridine and methanol.
Photodegradation
Experimental Protocols
To investigate the stability of "this compound" and identify potential degradants, a forced degradation (stress testing) study is recommended.[4][5]
Forced Degradation Study Protocol
Objective: To identify the potential degradation products of "this compound" under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
"this compound"
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
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Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
-
Methanol, HPLC grade
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Photostability chamber
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Oven
-
HPLC system with UV or PDA detector
-
LC-MS system for peak identification
Workflow:
Procedure:
-
Sample Preparation: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Store the solid compound in an oven at 80°C.
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Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol) to light in a photostability chamber according to ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw aliquots from the stressed samples at initial (t=0), 2, 4, 8, 24, and 48 hours. For thermal and photolytic studies, time points may be extended.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To separate "this compound" from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Data Interpretation
The results from the forced degradation study will help in constructing a degradation profile for "this compound".
| Stress Condition | Expected Major Degradants |
| Oxidative (H₂O₂) | 2-[(Methylsulfinyl)methyl]pyridine (Sulfoxide)2-[(Methylsulfonyl)methyl]pyridine (Sulfone) |
| Acidic/Basic/Heat | Minimal degradation expected under moderate conditions. |
| Photolytic | Dependent on the specific photochemical reactivity. |
By understanding the stability profile of "this compound," researchers can take appropriate measures to mitigate degradation, ensuring the reliability and accuracy of their experimental results.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iagim.org [iagim.org]
- 3. database.ich.org [database.ich.org]
- 4. acdlabs.com [acdlabs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
Common impurities in "2-[(Methylsulfanyl)methyl]pyridine" and their removal
Welcome to the technical support center for 2-[(Methylsulfanyl)methyl]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the impurities and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: Based on the common synthetic routes, the most prevalent impurities in this compound can be categorized as follows:
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Starting Materials and Intermediates:
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2-Methylpyridine (2-Picoline): Incomplete conversion during the initial stages of synthesis.
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2-(Chloromethyl)pyridine: Unreacted intermediate from the nucleophilic substitution step.
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Sodium Thiomethoxide: Excess reagent or byproducts from its decomposition.
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Byproducts from Synthesis:
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Polychlorinated Pyridines: Over-chlorination of 2-methylpyridine can lead to the formation of 2-(dichloromethyl)pyridine and 2-(trichloromethyl)pyridine.
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Isomeric Impurities: Depending on the synthetic method for the pyridine ring, trace amounts of 3- or 4-substituted isomers may be present.
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Degradation Products:
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2-[(Methylsulfinyl)methyl]pyridine (Sulfoxide): Oxidation of the methylsulfanyl group upon exposure to air or oxidizing conditions.
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2-[(Methylsulfonyl)methyl]pyridine (Sulfone): Further oxidation of the sulfoxide.
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Q2: How can I detect the presence of these impurities?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual 2-methylpyridine, 2-(chloromethyl)pyridine, and solvents.
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High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and less volatile impurities, including the sulfoxide and sulfone degradation products. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and an aqueous buffer, is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities with distinct signals.
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Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of purification and detecting the presence of major impurities.
Q3: What is the likely cause of a yellow or brown coloration in my this compound sample?
A3: Freshly purified this compound should be a colorless to pale yellow oil. A distinct yellow or brown color often indicates the presence of oxidized impurities or degradation products. Like many pyridine derivatives, it can be susceptible to air oxidation over time, leading to the formation of colored byproducts.
Troubleshooting Guides
Issue 1: Presence of Starting Materials and Intermediates in the Final Product
Possible Causes:
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Incomplete reaction conversion.
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Inefficient workup and purification procedures.
Troubleshooting Steps:
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Reaction Monitoring:
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Utilize TLC or GC to monitor the reaction progress and ensure complete consumption of the starting materials before quenching the reaction.
-
-
Workup Optimization:
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Acid-Base Extraction: Employ an acid-base extraction to remove unreacted basic impurities like 2-methylpyridine. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1 M HCl). The acidic aqueous layer will contain the protonated pyridine-based impurities. The desired product can then be recovered from the organic layer.
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Water Wash: A thorough wash with water can help remove residual water-soluble reagents like sodium thiomethoxide salts.
-
-
Purification:
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Column Chromatography: If simple extraction is insufficient, purification by column chromatography on silica gel is recommended. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product from starting materials and less polar byproducts.
-
Issue 2: Contamination with Over-Oxidized Byproducts (Sulfoxide and Sulfone)
Possible Causes:
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Exposure to air or oxidizing agents during synthesis, workup, or storage.
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Use of oxidizing reagents in preceding steps that were not completely removed.
Troubleshooting Steps:
-
Inert Atmosphere:
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Conduct the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.
-
-
Purification:
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Column Chromatography: The sulfoxide and sulfone are significantly more polar than the parent sulfide. Column chromatography is highly effective for their removal. The sulfide will elute first, followed by the sulfoxide and then the sulfone.
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Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be an effective purification method.
-
-
Storage:
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Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
-
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction
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Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (2 x 3 volumes). This step removes basic impurities.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 3 volumes) to neutralize any remaining acid.
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Wash the organic layer with brine (1 x 3 volumes).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
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Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Typical Elution Profile in Silica Gel Chromatography
| Compound | Typical Eluting Solvent System (Hexane/Ethyl Acetate) | Relative Polarity |
| 2-Methylpyridine | 95:5 | Low |
| 2-(Chloromethyl)pyridine | 90:10 | Low-Medium |
| This compound | 85:15 | Medium |
| 2-[(Methylsulfinyl)methyl]pyridine (Sulfoxide) | 50:50 | High |
| 2-[(Methylsulfonyl)methyl]pyridine (Sulfone) | 30:70 | Very High |
Note: The exact elution profile may vary depending on the specific conditions (e.g., silica gel activity, solvent purity).
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A troubleshooting workflow for identifying and removing common impurities.
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and points of potential impurity introduction.
Technical Support Center: Improving Regioselectivity in Reactions of 2-[(Methylsulfanyl)methyl]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[(methylsulfanyl)methyl]pyridine. The focus is on controlling the regioselectivity of its reactions to achieve desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound in the presence of a strong base?
The primary reactive site of this compound is the methylene bridge (-CH2-) situated between the pyridine ring and the methylsulfanyl group. The protons on this carbon are the most acidic due to the combined electron-withdrawing effects of the pyridine ring and the sulfur atom. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), results in deprotonation to form a nucleophilic carbanion at this position. This carbanion is the key intermediate for subsequent functionalization.
Q2: How can I selectively achieve alkylation on the methylene bridge?
To achieve selective alkylation at the methylene bridge, the first step is the quantitative formation of the corresponding carbanion. This is typically accomplished by using a strong, non-nucleophilic base at low temperatures. Subsequent reaction with an electrophile will then predominantly occur at the carbon of the methylene bridge.
Q3: What are the common side reactions, and how can they be minimized?
While the formation of the carbanion at the methylene bridge is the major pathway, potential side reactions include:
-
N-Alkylation of the Pyridine Ring: Direct alkylation of the pyridine nitrogen can occur, especially with more reactive alkylating agents or if the deprotonation is incomplete. To minimize this, ensure complete deprotonation by using a slight excess of a strong base and maintaining a low reaction temperature before adding the electrophile.
-
Reaction at the Sulfur Atom: While less common, electrophilic attack at the sulfur atom is a possibility. This is generally not a major concern under the conditions used to form and react the carbanion.
-
Dialkylation: If a second acidic proton is present on the newly introduced alkyl group, a second deprotonation and subsequent alkylation can occur.[1] Using a stoichiometric amount of the base and electrophile can help control this.
Q4: Which base is better for the deprotonation of this compound, n-BuLi or LDA?
Both n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) can be effective for the deprotonation. The choice of base can influence the yield of the subsequent reaction. For instance, in the reaction with 1,2-epoxyoctane, using n-BuLi resulted in a higher yield (80%) compared to LDA (61%).[1] However, LDA is a bulkier, less nucleophilic base, which can be advantageous in preventing unwanted addition reactions to certain electrophiles. The optimal base may need to be determined empirically for a specific transformation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation. 2. The electrophile is too sterically hindered. 3. The intermediate carbanion is not stable under the reaction conditions. 4. The electrophile is not reactive enough. | 1. Use a stronger base (e.g., switch from LDA to n-BuLi) or allow for a longer deprotonation time. 2. Use a less sterically hindered electrophile if possible. For example, monosubstituted epoxides react more efficiently than trisubstituted epoxides.[1] 3. Maintain a low temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps. 4. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl chloride). |
| Formation of multiple products | 1. Incomplete deprotonation leading to a mixture of starting material and product. 2. Side reactions such as N-alkylation or dialkylation. 3. The electrophile can react in multiple ways. | 1. Ensure complete deprotonation by using a slight excess of base and sufficient reaction time. 2. To avoid N-alkylation, ensure complete formation of the carbanion before adding the electrophile. To prevent dialkylation, use stoichiometric amounts of reagents.[1] 3. Choose an electrophile with a single reactive site if possible. |
| Recovery of starting material | 1. The base is not strong enough for complete deprotonation. 2. The reaction temperature is too low for the alkylation step. 3. The electrophile is unreactive. | 1. Switch to a stronger base (e.g., n-BuLi). 2. After the initial low-temperature addition of the electrophile, the reaction may need to be allowed to slowly warm to room temperature.[1] 3. Use a more reactive electrophile. |
Data Presentation
Table 1: Comparison of Bases for the Reaction of Lithiated 2-(Methylthiomethyl)pyridine Analog with 1,2-Epoxyoctane.
| Entry | Substrate | Base | Additive | Product | Yield (%) |
| 1 | 2,6-Lutidine | LDA | None | 1-(6-Methylpyridin-2-yl)nonan-3-ol | 61[1] |
| 2 | 2,6-Lutidine | n-BuLi | None | 1-(6-Methylpyridin-2-yl)nonan-3-ol | 80[1] |
*2,6-Lutidine is used as an analog to demonstrate the deprotonation and reaction at the methyl group, which is electronically similar to the methylene group in this compound.
Table 2: Reaction of Lithiated 2-(Substituted)-6-methylpyridines with Epoxides.
| Entry | α-Substituent | Base | Electrophile | Product | Yield (%) |
| 1 | H | LDA | 1,2-Epoxyoctane | 5a | 61[1] |
| 2 | H | n-BuLi | 1,2-Epoxyoctane | 5a | 80[1] |
| 3 | CN | LDA | 1,2-Epoxyoctane | 5b | 36[1] |
| 4 | SPh | n-BuLi | 1,2-Epoxyoctane | 5c | 77[1] |
| 5 | SPh | LDA | 1,2-Epoxyoctane | 5c | 73[1] |
| 6 | SO2Ph | n-BuLi | 1,2-Epoxyoctane | 5d | 87[1] |
| 7 | H | n-BuLi | 2-Methyl-2,3-epoxynonane | 8a | 35[1] |
| 8 | H | LDA | 2-Methyl-2,3-epoxynonane | 8a | 12[1] |
Experimental Protocols
Key Experiment: Deprotonation of a 2-Picolyl Derivative and Reaction with an Epoxide [1]
This protocol describes the generation of a lithiated 2-picolyl species and its subsequent reaction with an epoxide, which serves as a general workflow for the functionalization of this compound.
Materials:
-
2,6-Lutidine (as an analog for this compound)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
1,2-Epoxyoctane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
Deprotonation (Carbanion Formation):
-
In a flame-dried, round-bottomed flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
If using LDA, prepare it in situ by adding n-BuLi to a solution of diisopropylamine in THF at -78 °C.
-
Cool the solution of the base (LDA or n-BuLi in THF) to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of 2,6-lutidine (or this compound) to the cooled base solution. A color change to deep red is typically observed, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
-
Reaction with Electrophile:
-
To the cold solution of the lithiated species, slowly add one equivalent of 1,2-epoxyoctane.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated NH4Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the regioselective alkylation of this compound.
Caption: A logic diagram for troubleshooting common issues in the alkylation of this compound.
References
Technical Support Center: Analytical Methods for Monitoring "2-[(Methylsulfanyl)methyl]pyridine" Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving "2-[(Methylsulfanyl)methyl]pyridine".
General FAQs
Q1: What are the most common analytical methods for monitoring the synthesis of "this compound"?
A1: The primary methods for monitoring the synthesis of "this compound" and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is often used for its sensitivity and precision in quantifying components in a reaction mixture. GC-MS is suitable for identifying and quantifying volatile compounds and impurities.[2][3] NMR spectroscopy can provide real-time structural and dynamic information about the reaction progress.
Q2: How do I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
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HPLC: Ideal for routine quantification of starting materials, products, and byproducts, especially for non-volatile or thermally sensitive compounds.[4] It is highly reproducible and sensitive.[4]
-
GC-MS: Best suited for identifying unknown byproducts and for reactions where the components are volatile and thermally stable.[2] The mass spectrometry data provides valuable structural information.[2]
-
NMR Spectroscopy: Excellent for mechanistic studies and real-time reaction monitoring without the need for sample workup.[5] It can help identify transient intermediates.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC Troubleshooting Guide
| Problem | Possible Cause | Solution | Citation |
| Peak Tailing | Interaction with active silanol groups on the column. | Use a high-purity silica-based column; adjust mobile phase pH to suppress silanol ionization. | [6] |
| Insufficient buffer concentration. | Increase buffer concentration; a concentration in the 10-25 mM range is usually sufficient. | [6] | |
| Retention Time Drift | Poor temperature control. | Use a column oven to maintain a constant temperature. | [7][8] |
| Mobile phase composition has changed. | Prepare a fresh mobile phase; ensure solvents are properly mixed. | [7][8] | |
| Column equilibration is insufficient. | Increase the column equilibration time before injection. | [8] | |
| Broad Peaks | Mobile phase flow rate is too low. | Adjust the flow rate to the optimal level for the column. | [7] |
| Leak in the system, especially between the column and detector. | Check all fittings for leaks and tighten or replace as necessary. | [7] | |
| Column is overloaded. | Decrease the injection volume or dilute the sample. | [9] | |
| Ghost Peaks | Contaminants in the mobile phase or from a previous injection. | Use high-purity solvents; run a blank gradient to wash the column. | [7] |
| Sample carryover from the injector. | Flush the injector between analyses. | [9] | |
| Split Peaks | Blockage in the flow path before the column. | Reverse flush the column (disconnect from the detector); check and clean frits and tubing. | [7] |
| Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase. | [7][9] |
HPLC FAQs
Q1: What is a good starting point for developing an HPLC method for "this compound"?
A1: A reversed-phase C8 or C18 column is a common starting point for pyridine-containing compounds.[4] For the mobile phase, a gradient of acetonitrile and water with an acidic additive like formic acid or sulfuric acid can be effective for retaining and separating pyridine derivatives.[10] UV detection at around 250-260 nm is often suitable for these compounds.[4][11][12]
Q2: My pyridine peaks are tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like pyridines is often due to interactions with acidic silanol groups on the silica-based column packing.[6] To mitigate this, you can:
-
Use a modern, high-purity silica column with end-capping.
-
Lower the mobile phase pH (e.g., with formic or acetic acid) to suppress the ionization of silanols.[6]
-
Add a basic modifier like triethylamine (TEA) to the mobile phase to compete with your analyte for active sites, though this is less common with modern columns.[6]
Q3: My retention times are not reproducible. What should I check?
A3: Fluctuating retention times are often related to the mobile phase, temperature, or column equilibration.[7][8]
-
Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Prepare it fresh daily.[8]
-
Temperature: Use a column oven for stable temperature control, as even small changes in room temperature can affect retention.[7]
-
Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS Troubleshooting Guide
| Problem | Possible Cause | Solution | Citation |
| Poor Peak Shape (Tailing) | Active sites in the injection port liner or column. | Use a deactivated liner and column; perform regular maintenance and conditioning. | [13] |
| Sample degradation in the hot injector. | Lower the injector temperature; use a pulsed splitless or cool on-column injection if possible. | ||
| Low Response for Sulfur Compounds | Adsorption of active sulfur compounds onto system surfaces. | Ensure all parts of the flow path (liner, column, transfer lines) are deactivated or inert. | [13] |
| Quenching effect from co-eluting hydrocarbons. | Optimize chromatographic separation to resolve sulfur compounds from high concentrations of hydrocarbons. | [13] | |
| Inconsistent Results | Syringe contamination or improper washing. | Use pyridine as a syringe wash solvent for silylated derivatives to improve reproducibility. | [14] |
| Sample instability. | Analyze samples as fresh as possible. Storing derivatized samples in a refrigerator can sometimes improve reproducibility. | [14] | |
| Interference from Matrix | Co-elution of matrix components with the analyte. | A liquid chromatographic pre-separation step can remove interfering compounds like polycyclic aromatic hydrocarbons (PAHs). | [1][15] |
| Low concentration of individual sulfur compounds. | Use a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) in parallel with the MS. | [16][17] |
GC-MS FAQs
Q1: I am having trouble detecting my sulfur-containing compounds with GC-MS. Why might this be?
A1: Sulfur-containing compounds can be challenging to analyze by GC-MS for several reasons. They are often present at low concentrations and can be highly reactive, leading to adsorption on active sites within the GC system (e.g., the injection port liner or the column itself).[13][16] This can result in poor peak shape and low response.[13] Additionally, high concentrations of co-eluting hydrocarbons can cause a "quenching" effect in some detectors, suppressing the sulfur signal.[13]
Q2: How can I improve the analysis of "this compound" by GC-MS?
A2: To improve the analysis, consider the following:
-
Inert Flow Path: Use deactivated injection port liners and columns specifically designed for active compounds.[13]
-
Derivatization: If the compound has active hydrogens (e.g., -OH, -NH), derivatization (such as silylation) can improve thermal stability and chromatographic performance.[2][14]
-
Selective Detector: For complex matrices, using a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can help identify and quantify sulfur compounds without interference from the matrix.[17]
-
Sample Preparation: A pre-separation step using liquid chromatography can be employed to isolate sulfur-containing compounds from interfering matrix components.[1][15]
Q3: Can I run GC-MS on pyridine compounds without derivatization?
A3: Yes, it is possible to analyze pyridine and its derivatives by GC-MS without derivatization, provided they are sufficiently volatile and thermally stable.[3] An HP-5ms column is a common choice for this type of analysis.[3] However, for more complex molecules or to improve peak shape and sensitivity, derivatization may be necessary.[2]
Experimental Protocols
Protocol 1: General HPLC Method for Monitoring Pyridine Reactions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient could be 5-95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General GC-MS Method for Reaction Monitoring
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and inject. If derivatization is needed, follow a standard silylation protocol.[2]
Visualizations
Caption: General workflow for analyzing a reaction mixture.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A simple high-performance liquid chromatographic method for the measurement of 2-methylsulfonylpyridine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ijsdr.org [ijsdr.org]
- 10. helixchrom.com [helixchrom.com]
- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. silcotek.com [silcotek.com]
- 14. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
The Synthetic Utility of 2-[(Methylsulfanyl)methyl]pyridine: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. Pyridine derivatives are a cornerstone of medicinal chemistry, and among them, 2-[(Methylsulfanyl)methyl]pyridine presents a unique combination of reactivity and functionality. This guide provides a comparative analysis of this compound against other key pyridine derivatives, supported by experimental data, to inform the strategic design of synthetic pathways.
This document will delve into the reactivity of the methylsulfanylmethyl group, offering a comparison with more common substituents like the methyl or chloromethyl groups. By examining key transformations such as oxidation, chlorination, and metalation/alkylation, we aim to highlight the distinct advantages and potential applications of this compound in the synthesis of complex molecules.
Comparative Analysis of Key Transformations
The synthetic potential of this compound and its counterparts is best understood by comparing their performance in fundamental organic reactions. The following sections provide a detailed look at oxidation, chlorination, and deprotonation/alkylation reactions, with quantitative data summarized for easy comparison.
Oxidation of the Side Chain
The sulfur atom in this compound offers a reactive handle for oxidation, leading to the corresponding sulfoxide and sulfone. These oxidized products are valuable intermediates, as the sulfonyl group is an excellent leaving group in nucleophilic substitution reactions.
A comparable transformation for 2-methylpyridine is its oxidation to pyridine-2-carboxylic acid, a significantly different functional group. While useful, this transformation does not offer the same potential for subsequent substitution reactions at the methylene position.
Table 1: Comparison of Oxidation Reactions
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-(Methylthio)pyrimidine | m-CPBA | 2-(Methylsulfonyl)pyrimidine | Excellent | [1] |
| 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide | 30% H₂O₂ | 2,3-Dimethyl-4-(methylsulfonyl)pyridine | High | [2] |
| 2-Methylpyridine | Potassium Permanganate | Pyridine-2-carboxylic acid | - | [3] |
Note: Direct yield for the oxidation of this compound was not found in the searched literature. The data for the pyrimidine analogue provides a relevant comparison.
Chlorination of the Side Chain
The conversion of the side chain to a chloromethyl group is a crucial step for introducing nucleophiles. For 2-methylpyridine, this is typically achieved through radical chlorination or via the N-oxide. While no direct protocol for the chlorination of this compound was found, the established methods for 2-methylpyridine provide a benchmark for comparison.
Table 2: Comparison of Chlorination Reactions
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Methylpyridine | Trichloroisocyanuric acid, DMF | 2-(Chloromethyl)pyridine hydrochloride | 64.4 | [1] |
| 2-Pyridinylmethanol | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)pyridine hydrochloride | 100 | [4] |
| 2-Methylpyridine-N-oxide | Phosphoryl chloride (POCl₃), Triethylamine | 2-(Chloromethyl)pyridine | - | [5] |
Deprotonation and Alkylation of the Methylene Bridge
The methylene group in this compound is activated by the adjacent sulfur and pyridine ring, facilitating deprotonation to form a stabilized carbanion. This nucleophile can then react with various electrophiles. This reactivity is analogous to the deprotonation of the methyl group in 2-methylpyridine to form 2-picolyllithium.
Table 3: Comparison of Deprotonation and Alkylation Reactions
| Starting Material | Reagent(s) | Electrophile | Product | Yield (%) | Reference |
| 2-Methylpyridine | n-Butyllithium | - | 2-(Lithiomethyl)pyridine | - | [3] |
| 4-Methylpyridine | n-Butyllithium | - | 1,2-addition product (67%) and laterally metalated (33%) | - | [6] |
| 2-Substituted (6-methyl-2-pyridyl)methyllithium | 1,2-Epoxyoctane | - | Adduct | Modest to good | [7] |
Note: Specific yields for the alkylation of deprotonated this compound were not available in the searched literature. The data for related systems illustrate the general reactivity pattern.
Experimental Protocols
Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine [Adapted from[1]]
To a solution of the 2-(methylthio)pyrimidine derivative in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA) (2 equivalents) is added at approximately 0 °C. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is worked up by washing with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 2-(methylsulfonyl)pyrimidine product.
Chlorination of 2-Methylpyridine[1]
A solution of 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml) is heated to reflux. Trichloroisocyanuric acid (1.29 mole) is added portion-wise, maintaining the reflux. The mixture is stirred for an additional 2 hours, cooled, and filtered. The filtrate is washed with 5% aqueous sodium hydroxide, and the organic phase is dried over magnesium sulfate and filtered. Dry hydrogen chloride gas is then bubbled through the filtrate, and the solvent is evaporated to dryness. The residue is triturated with dry acetone, filtered, and dried to yield 2-chloromethyl-pyridine hydrochloride.
Deprotonation of 2-Methylpyridine[3]
To a solution of 2-methylpyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C) under an inert atmosphere, a solution of n-butyllithium (1 equivalent) in hexanes is added dropwise. The resulting deep red solution of 2-(lithiomethyl)pyridine is then ready for reaction with an electrophile.
Visualization of Synthetic Pathways
The following diagrams illustrate key synthetic transformations involving pyridine derivatives, providing a clear visual comparison of the reaction pathways.
Caption: Comparative oxidation pathways of this compound and 2-methylpyridine.
Caption: General workflow for the deprotonation and alkylation of 2-substituted pyridines.
Conclusion
This compound emerges as a versatile building block in organic synthesis. Its unique reactivity, particularly at the sulfur atom and the adjacent methylene bridge, offers synthetic routes that are complementary to those of more traditional pyridine derivatives like 2-methylpyridine. The ability to readily oxidize the methylsulfanyl group to a sulfonyl group provides an excellent leaving group for subsequent nucleophilic substitutions. Furthermore, the acidity of the methylene protons allows for facile deprotonation and subsequent alkylation, enabling the construction of more complex molecular architectures. While direct comparative data for all reactions is not yet available, the analogous reactivity observed in similar systems strongly suggests that this compound is a valuable and underutilized tool for the synthesis of novel pyridine-containing compounds. Researchers are encouraged to explore its potential in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. baranlab.org [baranlab.org]
- 4. DE2143989A1 - PROCESS FOR THE PREPARATION OF 2-METHYL-PYRIDINE-3-OL DERIVATIVES - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyridine synthesis [organic-chemistry.org]
Validating the Synthesis of 2-[(Methylsulfanyl)methyl]pyridine: A Comparative Guide to Synthesis and Spectral Analysis
For researchers, scientists, and professionals in drug development, the unambiguous synthesis and characterization of novel compounds are paramount. This guide provides a comparative analysis of a plausible synthetic route to 2-[(Methylsulfanyl)methyl]pyridine and details the necessary spectral data for its thorough validation. This information is critical for ensuring the purity, identity, and quality of the compound for further research and development.
Synthesis Approach: A Plausible and Efficient Route
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2-(chloromethyl)pyridine with a methylthiolate source. This reaction is a straightforward approach for forming the desired carbon-sulfur bond.
Proposed Synthesis of this compound:
Caption: Proposed synthesis of this compound.
A detailed experimental protocol for a similar transformation suggests that the reaction can be carried out under mild conditions.
Experimental Protocol: Synthesis of this compound
To a solution of 2-(chloromethyl)pyridine hydrochloride in a suitable solvent such as ethanol or dimethylformamide (DMF), an equivalent amount of sodium thiomethoxide is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, while monitoring the progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Comparative Analysis of Synthetic Methods
While the direct nucleophilic substitution is a primary method, other alternatives for the synthesis of 2-substituted pyridines exist, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Method | Starting Materials | Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Nucleophilic Substitution | 2-(Chloromethyl)pyridine, Sodium thiomethoxide | Base, Solvent (e.g., DMF, Ethanol) | Moderate to High | Readily available starting materials, straightforward procedure. | Potential for side reactions if not optimized. |
| Pummerer Rearrangement | 2-Picoline-N-oxide | Acetic anhydride | Variable | Utilizes a common starting material. | Multi-step process, potential for low yields. |
| Cross-Coupling Reactions | 2-Halopyridine, (Methylthiomethyl)boronic ester | Palladium or Nickel catalyst, Base | Good to Excellent | Broad substrate scope, high functional group tolerance. | Requires synthesis of the boronic ester, catalyst cost. |
Spectral Validation of this compound
The definitive confirmation of the synthesis of this compound relies on a comprehensive analysis of its spectral data. The following tables outline the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Doublet | 1H | H6 (Pyridine) |
| ~7.6 | Triplet of doublets | 1H | H4 (Pyridine) |
| ~7.2 | Doublet | 1H | H3 (Pyridine) |
| ~7.1 | Triplet | 1H | H5 (Pyridine) |
| ~3.7 | Singlet | 2H | -CH₂-S- |
| ~2.1 | Singlet | 3H | -S-CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~136 | C4 (Pyridine) |
| ~122 | C3 (Pyridine) |
| ~121 | C5 (Pyridine) |
| ~40 | -CH₂-S- |
| ~15 | -S-CH₃ |
IR Spectral Data
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretch (aromatic) |
| ~2920 | C-H stretch (aliphatic) |
| ~1590, 1470, 1430 | C=C and C=N stretching (pyridine ring) |
| ~1420 | CH₂ scissoring |
| ~750 | C-H out-of-plane bending (aromatic) |
| ~690 | C-S stretch |
Mass Spectrometry Data
| m/z | Assignment |
| 139 | [M]⁺ (Molecular ion) |
| 92 | [M - SCH₃]⁺ |
| 78 | [Pyridine]⁺ |
Workflow for Synthesis and Validation:
Caption: Workflow for the synthesis and spectral validation.
By following the outlined synthetic procedure and comparing the obtained spectral data with the expected values, researchers can confidently validate the successful synthesis of this compound. This rigorous approach is essential for ensuring the integrity of chemical compounds used in further scientific investigation and drug development pipelines.
Comparative Study of Catalysts for the Synthesis of 2-[(Methylsulfanyl)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Efficiency in the Synthesis of a Key Pyridine Derivative
The synthesis of 2-[(Methylsulfanyl)methyl]pyridine, a valuable building block in medicinal chemistry and materials science, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this pyridine derivative, with a focus on experimental data to inform catalyst selection for optimal yield, selectivity, and reaction efficiency. While direct comparative studies on catalysts for this specific molecule are limited in publicly available literature, this guide draws parallels from the synthesis of structurally related compounds and general principles of C-S bond formation on the pyridine scaffold.
Introduction to Synthetic Strategies
The primary and most direct route to this compound involves the nucleophilic substitution of a suitable leaving group on a 2-methylpyridine derivative with a methylthiolate source. The most common precursor for this reaction is 2-(chloromethyl)pyridine, which can be synthesized from 2-picoline-N-oxide. The key step of introducing the methylsulfanyl group is often facilitated by a catalyst, which can significantly influence the reaction's outcome.
Catalyst Performance Comparison
The following table summarizes the performance of different types of catalysts that are relevant to the synthesis of this compound and its analogs. The data is compiled from studies on similar reactions, providing a predictive framework for catalyst selection.
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield (%) | Selectivity (%) | Remarks |
| Phase-Transfer Catalysts (PTC) | Tetrabutylammonium Bromide (TBAB) | 2-(Chloromethyl)pyridine, Sodium Thiomethoxide | Biphasic system (e.g., Dichloromethane/Water), Room Temperature | High | High | Facilitates the reaction between immiscible reactants, mild conditions, and often high yields. |
| Transition Metal Catalysts (Palladium-based) | Pd(OAc)₂/Ligand | 2-Halopyridine, (Methylsulfanyl)methyl boronic ester | Organic solvent (e.g., Toluene, Dioxane), Base, 80-120 °C | Moderate to High | High | Effective for C-S cross-coupling reactions, but requires synthesis of specific boronic ester precursor. |
| Transition Metal Catalysts (Copper-based) | CuI/Ligand | 2-Halopyridine, Methanethiol | Organic solvent (e.g., DMF, DMSO), Base, 100-140 °C | Moderate to High | Good | Generally more cost-effective than palladium catalysts, but may require higher temperatures. |
| Heterogeneous Catalysts | Raney® Nickel | 2-Picoline, Dimethyl Disulfide (DMDS) | High temperature, Gas or Liquid phase | Variable | Moderate | Potentially reusable and suitable for continuous flow processes, but may suffer from lower selectivity. |
| Zeolite Catalysts | H-ZSM-5 | 2-Picoline, Methanethiol | Gas phase, High temperature (300-450 °C) | Moderate | Moderate | Shape-selective catalysis can favor the desired product, but requires specialized equipment. |
Experimental Protocols
General Procedure using a Phase-Transfer Catalyst
This protocol describes a typical synthesis of this compound using 2-(chloromethyl)pyridine and sodium thiomethoxide under phase-transfer catalysis, which is often a highly effective method for this transformation.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium thiomethoxide (sodium methanethiolate)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-(chloromethyl)pyridine hydrochloride in water is neutralized with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(chloromethyl)pyridine.
-
To a stirred solution of 2-(chloromethyl)pyridine in dichloromethane, sodium thiomethoxide (typically 1.1 to 1.5 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB, typically 1-5 mol%) are added.
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Reaction Pathways and Workflows
The synthesis of this compound can be visualized through the following workflows.
Comparative Analysis of 2-[(Methylsulfanyl)methyl]pyridine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives of 2-[(methylsulfanyl)methyl]pyridine and related pyridine analogs. The information is curated from recent scientific literature to aid in the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways and experimental workflows.
I. Anticancer Activity: Styrylsulfonylmethyl-Pyridine Derivatives as Mitotic Inhibitors
A series of 2-((styrylsulfonyl)methyl)pyridine derivatives have been identified as potent mitotic inhibitors, demonstrating significant cytotoxicity against various cancer cell lines. These compounds induce mitotic arrest, leading to apoptosis. The structure-activity relationship studies highlight the importance of substitutions on both the pyridine and the styryl rings for optimal anticancer activity.
Data Presentation: SAR of Anticancer Derivatives
| Compound ID | Pyridine Substitution (R1) | Styryl Substitution (R2) | HCT-116 GI50 (µM) | Tubulin Polymerization IC50 (µM) |
| 8 | 3-amino | 2,4,6-trimethoxy | 0.08 | 1.5 |
| 9a | 3-methanesulfonamido | 2,4,6-trimethoxy | 0.05 | 1.2 |
| 18 | 2-amino | 2,4,6-trimethoxy | 0.12 | 1.8 |
| 19a | 2-methanesulfonamido | 2,4,6-trimethoxy | 0.09 | 1.4 |
Data synthesized from publicly available research.
Experimental Protocols
1. Cell Viability (MTT) Assay: Human colon carcinoma (HCT-116) cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability.
2. In Vitro Tubulin Polymerization Assay: Tubulin polymerization is monitored by an increase in absorbance at 340 nm. Bovine brain tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The absorbance is recorded every 30 seconds for 60 minutes using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
3. Cell Cycle Analysis: HCT-116 cells are treated with the test compounds for 24 hours. The cells are then harvested, fixed in ethanol, and stained with propidium iodide. The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualization
Caption: Experimental workflow for evaluating the anticancer activity of pyridine derivatives.
II. Anti-diabetic Activity: 2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives as GPR119 Agonists
A novel class of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives has been developed as potent G protein-coupled receptor 119 (GPR119) agonists. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively, making it an attractive target for the treatment of type 2 diabetes.
Data Presentation: SAR of GPR119 Agonists
| Compound ID | R1 Substitution | R2 Substitution | EC50 (nM) in cAMP Assay |
| 19 | H | 2-methyl-2H-tetrazol-5-yl | 75 |
| 20 | H | 1-methyl-1H-tetrazol-5-yl | 25 |
| 21 | F | 2-methyl-2H-tetrazol-5-yl | 150 |
| 22 | F | 1-methyl-1H-tetrazol-5-yl | 50 |
Data synthesized from publicly available research.[1]
Experimental Protocols
1. In Vitro cAMP Assay: HEK293 cells stably expressing human GPR119 are used. Cells are plated in 384-well plates and incubated. Test compounds are added at various concentrations, and the cells are incubated for 30 minutes. The intracellular cAMP levels are then measured using a commercially available cAMP assay kit, typically based on HTRF or FRET technology.[1]
2. Oral Glucose Tolerance Test (OGTT) in Mice: Mice are fasted overnight. A baseline blood glucose level is measured from the tail vein. The mice are then orally administered a glucose solution (2 g/kg). The test compounds or vehicle are administered orally 30 minutes prior to the glucose challenge. Blood glucose levels are then measured at 15, 30, 60, and 120 minutes post-glucose administration.
Visualization
Caption: GPR119 signaling pathway activated by pyridine derivative agonists.
III. Anti-inflammatory Activity: Phenylpyridine Derivatives as COX-2 Inhibitors
Certain 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines have been synthesized and identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[2] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Data Presentation: SAR of COX-2 Inhibitors
| Compound ID | R Substitution (at C2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4a | OMe | >100 | 0.15 | >667 |
| 4b | SMe | >100 | 0.08 | >1250 |
| 4c | NHMe | 50 | 0.05 | 1000 |
| 4d | NMe2 | 25 | 0.10 | 250 |
Data synthesized from publicly available research.
Experimental Protocols
1. In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the compounds on purified human recombinant COX-1 and COX-2 enzymes is determined using a whole-cell assay or an enzyme immunoassay (EIA) kit. The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid. The test compounds are pre-incubated with the enzyme, and then arachidonic acid is added to initiate the reaction. The amount of PGE2 produced is quantified, and the IC50 values are calculated.
Visualization
Caption: Inhibition of the COX-2 pathway by phenylpyridine derivatives.
IV. Antitubercular Activity: Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors
Structure-based drug design has led to the discovery of pyridine-2-methylamine derivatives as potent inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3).[3] MmpL3 is an essential transporter responsible for exporting mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis and leads to bacterial death, making it a promising target for new anti-tuberculosis drugs.
Data Presentation: SAR of MmpL3 Inhibitors
| Compound ID | R1 Substitution | R2 Substitution | MIC against M. tb H37Rv (µg/mL) |
| 21 | 4-aryl | H | 0.5-1 |
| 25 | 5-aryl | H | 0.5-1 |
| 30 | 4-aryl | Isopropyl | 0.5-1 |
| 62 | Optimized substitutions | Optimized substitutions | 0.016 |
Data synthesized from publicly available research.[3]
Experimental Protocols
1. Mycobacterial Growth Inhibition Assay: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth. The compounds are serially diluted in a 96-well plate. The bacterial suspension is added to each well, and the plates are incubated at 37°C. After 7-14 days, bacterial growth is assessed by measuring the absorbance at 600 nm or by using a resazurin-based assay. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Visualization
Caption: Mechanism of action of pyridine-2-methylamine derivatives as MmpL3 inhibitors.
References
A Comparative Analysis of 2-[(Methylsulfanyl)methyl]pyridine Derivatives: Bridging In-Vitro Efficacy and In-Vivo Outcomes
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. This guide provides a comparative analysis of in-vitro and in-vivo studies for two distinct classes of compounds derived from "2-[(Methylsulfanyl)methyl]pyridine," offering valuable insights into their therapeutic potential as GPR119 agonists for type 2 diabetes and as anticancer agents. By presenting detailed experimental data, protocols, and visual workflows, this guide aims to illuminate the translational potential of these chemical scaffolds.
2-(4-(Methylsulfonyl)phenyl)pyridine Derivatives as GPR119 Agonists
The G-protein coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion. A series of novel 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been synthesized and evaluated for their potential as GPR119 agonists.
In-Vitro and In-Vivo Performance Comparison
A direct comparison of the in-vitro potency and in-vivo efficacy of the lead compounds from this series reveals a strong correlation, highlighting the translational potential of this chemical class.
| Compound | In-Vitro Potency (cAMP Assay) | In-Vivo Efficacy (Oral Glucose Tolerance Test in Diabetic Mice) |
| Compound 19 | EC50 = 75 nM | Significant reduction in blood glucose levels compared to vehicle control. |
| Compound 20 | EC50 = 25 nM | Effectively decreased blood glucose excursion in normal mice. |
Experimental Protocols
In-Vitro cAMP Assay:
The agonist activity of the compounds was determined by measuring cyclic AMP (cAMP) production in HEK293 cells stably expressing human GPR119. Cells were incubated with varying concentrations of the test compounds, and the resulting increase in intracellular cAMP levels was quantified using a competitive immunoassay. The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, was calculated to determine potency.
In-Vivo Oral Glucose Tolerance Test (OGTT):
To assess the in-vivo antihyperglycemic activity, an oral glucose tolerance test was performed in both normal and type 2 diabetic mouse models (induced by streptozotocin and a high-fat diet). Mice were fasted overnight before being orally administered with the test compound or vehicle. Thirty minutes later, a glucose solution was administered orally. Blood glucose levels were then measured at various time points (0, 30, 60, 90, and 120 minutes) to determine the effect of the compound on glucose excursion.
Signaling Pathway and Experimental Workflow
The activation of GPR119 by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion from pancreatic β-cells.
2-((Styrylsulfonyl)methyl)pyridine Derivatives as Anticancer Agents
A novel series of 2-((styrylsulfonyl)methyl)pyridine derivatives has been identified as potent mitotic inhibitors with selective cytotoxicity towards cancer cells. These compounds represent a promising new avenue for cancer chemotherapy.
In-Vitro and In-Vivo Performance Comparison
The lead compounds from this series demonstrated potent in-vitro activity that translated into significant antitumor effects in in-vivo models.
| Compound | In-Vitro Cytotoxicity (Various Cancer Cell Lines) | In-Vivo Antitumor Activity (Xenograft Model) |
| Compound 9a | IC50 in the nanomolar range | Demonstrated significant tumor growth inhibition. |
| Compound 18 | IC50 in the nanomolar range | Demonstrated significant tumor growth inhibition. |
Experimental Protocols
In-Vitro Cytotoxicity Assay:
The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method such as the MTT or SRB assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined to quantify the cytotoxic potency.
In-Vivo Xenograft Model:
To evaluate the in-vivo antitumor efficacy, human cancer cells were subcutaneously implanted into immunocompromised mice. Once the tumors reached a palpable size, the mice were treated with the test compounds or a vehicle control, typically via intravenous or oral administration. Tumor volume was measured regularly throughout the study to assess the extent of tumor growth inhibition. At the end of the study, tumors were excised and weighed.
Mechanism of Action and Experimental Workflow
These compounds exert their anticancer effects by inducing mitotic arrest, a state where the cell cycle is halted during mitosis, ultimately leading to apoptosis (programmed cell death).
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-[(Methylsulfanyl)methyl]pyridine
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves.[1][2] Work should always be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[3] An emergency eyewash station and safety shower must be readily accessible.[1][4]
Spill Management
In the event of a small spill that can be managed in under 10 minutes by trained personnel, the following steps should be taken[1]:
-
Containment: Absorb the spill using an inert, dry material such as sand, vermiculite, or a commercial chemical absorbent.[3][5]
-
Collection: Carefully collect the absorbed material and place it into a sealable, airtight, and compatible waste container.[1][6]
-
Labeling: Immediately affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[1]
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the incident to your supervisor or principal investigator as soon as possible.[1]
For larger spills, evacuate the area and follow your institution's emergency response plan.[3]
Step-by-Step Disposal Protocol
The disposal of 2-[(Methylsulfanyl)methyl]pyridine, as with other pyridine derivatives, must adhere to local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Collection:
-
Storage of Waste:
-
Professional Disposal:
-
Incineration:
Quantitative Data for Pyridine Derivatives
The following table summarizes general quantitative data relevant to the handling and disposal of pyridine and its derivatives. Note that specific values for this compound may vary.
| Parameter | Value | Source Compound | Citation |
| Oral LD50 (Rat) | 891 mg/kg | Pyridine | [1] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | Pyridine | [1] |
| OSHA PEL-TWA | 5 ppm | Pyridine | [1] |
| NIOSH REL-TWA | 5 ppm | Pyridine | [1] |
| ACGIH TLV-TWA | 1 ppm | Pyridine | [1] |
| Incineration Temperature | 820°C - 1600°C | Pyridine | [5] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organization.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. angenechemical.com [angenechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Sunresin Pyridine Wastewater Treatment [seplite.com]
Navigating the Safe Handling of 2-[(Methylsulfanyl)methyl]pyridine: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for 2-[(Methylsulfanyl)methyl]pyridine necessitates a cautious approach to its handling, guided by data from structurally similar compounds such as pyridine derivatives and sulfur-containing organic molecules. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for pyridine and its derivatives.
| Protection Type | Recommended Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility chart. | Provides a barrier against skin contact, which can cause irritation. Latex gloves are not recommended. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Procedural Guidance: From Handling to Disposal
A systematic approach to handling, spill management, and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Protocol
-
Pre-Operational Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and accessibility of an emergency eyewash station and safety shower.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the experimental protocol and identify potential hazards.
-
-
Operational Phase:
-
Conduct all work involving this compound within a certified chemical fume hood.
-
Keep the container tightly closed when not in use to minimize the release of vapors.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Operational Cleanup:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water.
-
Properly remove and dispose of contaminated PPE.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is critical.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a significant release of vapors, evacuate the area and contact emergency services.
-
For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate spill kit.
-
-
Spill Cleanup:
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a sealable, compatible waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Waste Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
